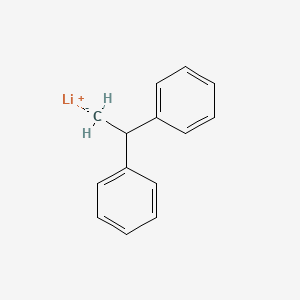
lithium;1-phenylethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-phenylethylbenzene is an organolithium compound that features a lithium atom bonded to a 1-phenylethylbenzene moiety. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;1-phenylethylbenzene can be synthesized through the reaction of 1-phenylethylbenzene with lithium metal. This reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction proceeds as follows:
1-Phenylethylbenzene+2Li→this compound+LiX
where X represents a halogen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-phenylethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form new compounds.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;1-phenylethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;1-phenylethylbenzene involves its ability to act as a strong base and nucleophile. The lithium atom, being highly electropositive, facilitates the formation of carbanions, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but different structural features.
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A widely used organolithium reagent with high reactivity.
Uniqueness
Lithium;1-phenylethylbenzene is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbanions makes it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
64740-52-9 |
|---|---|
Fórmula molecular |
C14H13Li |
Peso molecular |
188.2 g/mol |
Nombre IUPAC |
lithium;1-phenylethylbenzene |
InChI |
InChI=1S/C14H13.Li/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H2;/q-1;+1 |
Clave InChI |
VGMIGCVZIUYYCG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


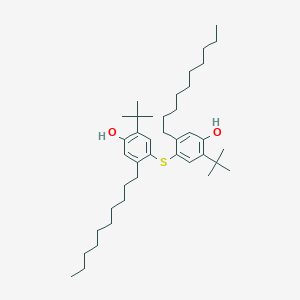
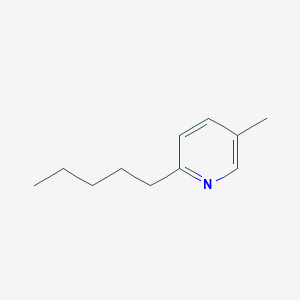
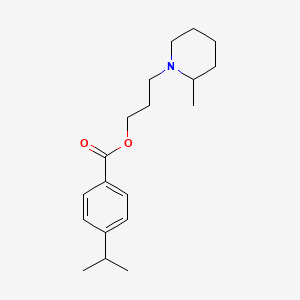
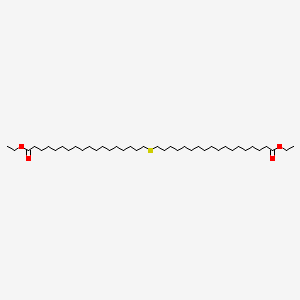
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)


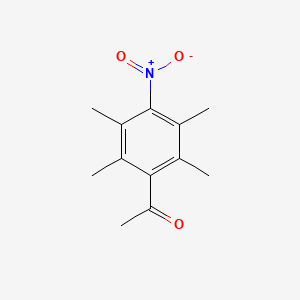

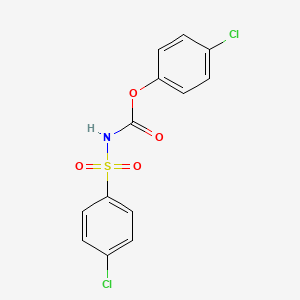
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)

